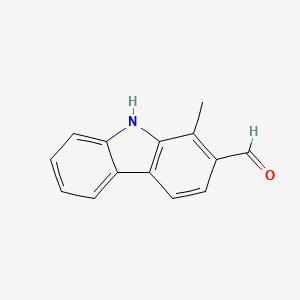

1-methyl-9H-carbazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-9H-carbazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-9-10(8-16)6-7-12-11-4-2-3-5-13(11)15-14(9)12/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEGBTCCMZBZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC3=CC=CC=C23)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292324 | |

| Record name | 1-methyl-9H-carbazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5531-68-0 | |

| Record name | NSC81704 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-9H-carbazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-methyl-9H-carbazole-2-carbaldehyde typically involves the functionalization of carbazole derivatives. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with N-methylformanilide and phosphorus oxychloride to introduce the formyl group at the 2-position. The reaction conditions usually involve heating the mixture to facilitate the formation of the aldehyde .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-Methyl-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions that are ortho or para to the nitrogen atom.

The major products formed from these reactions include 1-methyl-9H-carbazole-2-carboxylic acid, 1-methyl-9H-carbazole-2-methanol, and various substituted carbazole derivatives .

Scientific Research Applications

1-Methyl-9H-carbazole-2-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and dyes.

Biology: Its derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of 1-methyl-9H-carbazole-2-carbaldehyde largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to changes in protein function. The aromatic structure allows for π-π interactions with other aromatic compounds, which can be crucial in electronic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of carbazole derivatives allows for tailored properties. Below is a detailed comparison of 1-methyl-9H-carbazole-2-carbaldehyde with key analogs:

Structural and Functional Differences

- This compound : The 1-methyl group increases electron density at the carbazole core, while the 2-carbaldehyde introduces an electron-withdrawing effect, enabling nucleophilic additions or Schiff base formation.

- N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline () : A sulfonyl group on the aniline moiety facilitates hydrogen bonding, critical for drug-receptor interactions.

- 9-(3-(9H-Carbazol-9-yl)phenyl)-1-phenyl-9H-carbazole (Ph2Cz, ) : Extended π-conjugation from biphenyl and carbazole units improves charge transport, ideal for OLEDs.

- 2,3,4,9-Tetrahydro-9-methyl-1H-carbazol-1-one () : Partial saturation of the carbazole ring reduces aromaticity, altering electronic properties and solubility.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Applications |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₁NO | 209.21 | 1-CH₃, 2-CHO | Formylation | Pharmaceutical intermediates, OLEDs |

| 1-(4-Fluorobenzoyl)-9H-carbazole | C₁₉H₁₃FNO | 290.31 | 1-(4-Fluorobenzoyl) | Acylation | Bioactive intermediates |

| N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline | C₂₁H₂₀N₂O₂S | 372.46 | Ethyl linker, -SO₂CH₃ | Reductive amination | Drug discovery |

| Ph2Cz | C₃₀H₂₁N₂ | 409.50 | Biphenyl-carbazole | Ullmann coupling | OLED emitters |

| 1-Ethoxy-9H-carbazole | C₁₄H₁₃NO | 211.26 | 1-OCH₂CH₃ | Etherification | Synthetic intermediates |

Research Findings and Discussion

- This property is advantageous in photovoltaics .

- Hydrogen Bonding : Unlike the sulfonyl group in ’s compound, the aldehyde in the target compound may form weaker hydrogen bonds, affecting crystal packing and solubility .

- Derivatization Potential: The aldehyde’s reactivity allows for facile synthesis of imines or hydrazones, enabling diversity-oriented drug discovery .

Q & A

Q. What are the established synthetic routes for 1-methyl-9H-carbazole-2-carbaldehyde, and how can reaction conditions be optimized to ensure high purity?

- Methodological Answer : The compound can be synthesized via reductive amination or direct functionalization of the carbazole core. For example, a procedure similar to the synthesis of carbazole-9-acetaldehyde involves reacting carbazole derivatives with aldehydes in dichloroethane under inert atmospheres, using sodium triacetoxyborohydride as a reducing agent . Purity is ensured through column chromatography (e.g., hexane/ethyl acetate gradients) and validated via NMR spectroscopy. Crystallization from methanol/water mixtures (50:1 v/v) is recommended for isolating high-purity crystals .

Q. How is the crystal structure of this compound determined, and which software tools are essential for structural validation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using instruments like Bruker APEX2, and structures are solved with SHELXS/SHELXD for phase determination . Refinement via SHELXL ensures accurate atomic coordinates and thermal parameters. Visualization and packing analysis tools like Mercury CSD 2.0 are critical for interpreting hydrogen-bonding networks and supramolecular interactions .

Advanced Research Questions

Q. How do hydrogen-bonding patterns and graph-set analyses influence the supramolecular assembly of this compound?

- Methodological Answer : Hydrogen bonds (e.g., N–H⋯O) often form one-dimensional chains or layered structures. Graph-set analysis (e.g., C(8) descriptors) reveals recurring motifs, which can be identified using Mercury CSD . For instance, intermolecular N–H⋯O bonds in related carbazoles create helical or zigzag chains, impacting solubility and stability. These patterns are critical for designing cocrystals or tuning material properties .

Q. What strategies address contradictions in crystallographic data during refinement, particularly for disordered regions or twinned crystals?

- Methodological Answer : For disordered moieties (e.g., methyl groups), refine torsional angles using riding models (C–H = 0.98 Å) and isotropic displacement parameters . Twinned datasets require SHELXL’s TWIN/BASF commands to partition intensity contributions. Cross-validation with R-free values and electron density maps (e.g., difference maps in Olex2) ensures model accuracy .

Q. How is this compound utilized in bioactive molecule synthesis, and what modifications enhance its pharmacological potential?

- Methodological Answer : The aldehyde group enables Schiff base formation or conjugation with amines, as seen in carbazole-based drug precursors. For example, coupling with sulfonamide derivatives via reductive amination yields compounds with anti-cancer or antimicrobial activity . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA topoisomerases, guiding structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.